molecular formula C12H15NO2 B2573050 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid CAS No. 143619-73-2

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid

カタログ番号: B2573050
CAS番号: 143619-73-2
分子量: 205.257
InChIキー: XIRMOGUBQMRKQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of carboxylic acids. It has a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.26 g/mol . This compound is characterized by a cyclohexane ring substituted with a pyridin-3-yl group and a carboxylic acid group at the 1-position.

準備方法

The synthesis of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

化学反応の分析

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted pyridine derivatives.

科学的研究の応用

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

作用機序

The mechanism of action of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridin-3-yl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

類似化合物との比較

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in the specific positioning of the pyridin-3-yl group, which imparts unique reactivity and potential biological activities.

生物活性

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H15NO2C_{12}H_{15}NO_2 and features a cyclohexane ring substituted with a pyridine group at the 3-position and a carboxylic acid functional group. This unique structure contributes to its biological activity through various mechanisms of action.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Pseudomonas aeruginosa25 μg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance

5
.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. In vitro assays have demonstrated that treatment with this compound reduces the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages, indicating its role in mitigating inflammatory responses.

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has shown promise in cancer research. A recent study evaluated its efficacy against various cancer cell lines, including leukemia and breast cancer cells. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, suggesting potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the pyridine nitrogen allows for interactions with active sites of enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : The compound may act on specific receptors associated with inflammatory pathways or cancer cell proliferation.
  • Chemical Reactivity : The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity to biological targets.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated significant activity against resistant bacterial strains, highlighting the importance of structural modifications in enhancing potency

5
.

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The administration of this compound resulted in a marked reduction in paw edema compared to control groups, supporting its potential therapeutic use in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves multi-step organic reactions, such as:

  • Cyclohexane ring functionalization : Cyclohexane derivatives can be synthesized via Friedel-Crafts alkylation or Diels-Alder reactions.
  • Pyridine coupling : Suzuki-Miyaura cross-coupling (using pyridin-3-yl boronic acid) or nucleophilic substitution to attach the pyridine moiety .
  • Carboxylic acid introduction : Oxidation of a methyl group (via KMnO₄/H₂SO₄) or hydrolysis of nitriles.

Optimization Tips :

  • Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with anhydrous conditions to improve yield.
  • Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–100°C for coupling steps) .

Example Workflow :

StepReagents/ConditionsYield (%)
Cyclohexane precursorFriedel-Crafts alkylation, AlCl₃, 0°C65–75
Pyridine couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60
OxidationKMnO₄, H₂SO₄, 60°C70–80

Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and purity of this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and cyclohexane chair conformations. Look for coupling constants (e.g., axial vs. equatorial protons) .
  • X-ray Crystallography : Resolve absolute configuration and bond angles. For example, crystal structures of analogous compounds (e.g., 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid) reveal planar pyridine rings and chair conformations in cyclohexane .
  • HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

Advanced Tip : Combine NOESY NMR with DFT calculations to predict and validate stereoisomer stability .

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Advanced Research Question
Discrepancies often arise from:

  • Variability in enantiomeric purity : Use chiral HPLC (e.g., Chiralpak IB column) to isolate enantiomers and test their individual bioactivities .
  • Solubility differences : Prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid aggregation. Confirm solubility via dynamic light scattering .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times). For example, cytotoxicity assays may vary due to metabolic interference from the pyridine moiety .

Case Study : A 2025 study noted conflicting IC₅₀ values (10 µM vs. 50 µM) in kinase inhibition assays. Resolution involved repeating assays with ATP concentration controls and verifying compound stability via LC-MS .

Q. What computational strategies predict the conformational stability and binding modes of this compound in biological systems?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate cyclohexane ring puckering and pyridine interactions in aqueous solution (AMBER or GROMACS). Compare with X-ray data to validate .
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., enzymes with hydrophobic pockets). The carboxylic acid group often forms hydrogen bonds with catalytic residues .
  • QM/MM Calculations : Assess electronic effects of the pyridine ring on acidity (pKa ~4.5 for the carboxylic group) .

Example Output :

ParameterValue
Predicted LogP1.2
Carboxylic acid pKa4.3
Binding affinity (ΔG, kcal/mol)-8.2

Q. How should researchers handle storage and stability challenges for this compound?

Basic Research Question

  • Storage : Store at -20°C in airtight, light-protected vials. Prepare aliquots to avoid freeze-thaw cycles .
  • Stability Tests : Monitor degradation via HPLC every 6 months. Acidic conditions (pH < 3) or prolonged exposure to moisture accelerate decomposition .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and metal ions (Fe³⁺, Cu²⁺) that catalyze decarboxylation .

Q. What strategies are effective for enantiomeric resolution of chiral derivatives of this compound?

Advanced Research Question

  • Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Retention times vary by 2–3 minutes for enantiomers .
  • Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze esters selectively. For example, Candida antarctica lipase B achieves >90% ee .
  • Crystallization-Induced Diastereomerism : Co-crystallize with chiral amines (e.g., (R)-1-phenylethylamine) to separate diastereomeric salts .

特性

IUPAC Name

1-pyridin-3-ylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRMOGUBQMRKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。